synthesis of 3,4-Dimethoxybenzaldehyde oxime from veratraldehyde
synthesis of 3,4-Dimethoxybenzaldehyde oxime from veratraldehyde
Part 1: Executive Summary
This technical guide details the synthesis of 3,4-dimethoxybenzaldehyde oxime via the condensation of veratraldehyde with hydroxylamine hydrochloride. This oxime is a critical intermediate in the synthesis of isoquinoline alkaloids, pharmaceutical agents (such as verapamil precursors), and agricultural chemicals. It serves as a gateway molecule: it can be dehydrated to form veratronitrile or reduced to form veratrylamine.
The protocol utilized here prioritizes atom economy and green chemistry principles by employing an aqueous-ethanolic solvent system and minimizing hazardous waste. The guide includes a self-validating workflow, mechanistic insights, and safety protocols essential for scale-up.
Part 2: Theoretical Framework & Mechanism
Reaction Logic
The transformation is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydroxylamine (nucleophile) attacks the electrophilic carbonyl carbon of the veratraldehyde. This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond.
Critical Variable: pH Control The reaction rate is pH-dependent and follows a bell-shaped curve:
-
pH < 3: The amine is fully protonated (
), destroying its nucleophilicity. -
pH > 10: The carbonyl group becomes less electrophilic, and the carbinolamine intermediate may revert to starting materials rather than dehydrating.
-
Optimal pH: 4.5 – 6.0. This is achieved by buffering the reaction with Sodium Acetate or Sodium Carbonate, or by carefully neutralizing Hydroxylamine HCl with NaOH.
Mechanistic Pathway (Visualization)[1]
Figure 1: Mechanistic pathway of oxime formation showing the conversion of the carbonyl group to the oxime functionality.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (10g Scale) | Role |
| Veratraldehyde | 166.17 | 1.0 | 10.0 g (60.2 mmol) | Substrate |
| Hydroxylamine HCl | 69.49 | 1.2 | 5.0 g (72.0 mmol) | Reagent |
| Sodium Hydroxide | 40.00 | 1.2 | 2.9 g (72.5 mmol) | Base (Neutralization) |
| Ethanol (95%) | - | - | 30 mL | Solvent |
| Water (DI) | 18.02 | - | 50 mL + Wash | Solvent |
| Ice | - | - | ~100 g | Temperature Control |
Step-by-Step Methodology
Phase A: Preparation of Reagents
-
Aldehyde Solution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of veratraldehyde in 30 mL of warm Ethanol (40°C). Stir until completely clear.
-
Hydroxylamine Solution: In a separate beaker, dissolve 5.0 g of Hydroxylamine Hydrochloride in 10 mL of DI water.
-
Base Solution: Dissolve 2.9 g of NaOH in 10 mL of DI water. Caution: Exothermic.
Phase B: The Reaction
-
Neutralization: Cool the Hydroxylamine solution to 0-5°C in an ice bath. Slowly add the NaOH solution to the Hydroxylamine solution with stirring.
-
Why: This generates free Hydroxylamine (
) in situ. Adding base directly to the aldehyde can cause Cannizzaro side reactions.
-
-
Addition: Add the buffered Hydroxylamine mixture dropwise to the ethanolic Veratraldehyde solution over 10 minutes.
-
Incubation: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 60 minutes.
-
Validation: The solution may become warm; if it boils, cool slightly. A white precipitate should begin to form as the oxime is less soluble than the aldehyde.
-
Phase C: Workup & Purification
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. Stir for 15 minutes to maximize precipitation.
-
Filtration: Filter the white solid using a Buchner funnel and vacuum filtration.
-
Washing: Wash the filter cake with 2 x 20 mL of cold water to remove residual NaCl and unreacted hydroxylamine.
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (~20-25 mL).
-
Add warm water dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then refrigerate at 4°C.
-
-
Drying: Dry the crystals in a vacuum desiccator over
or silica gel for 12 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3,4-dimethoxybenzaldehyde oxime.
Part 4: Process Analytical Technology (PAT) & Characterization
To ensure scientific integrity, the product must be validated against established physical constants.
Data Summary Table
| Parameter | Specification / Expected Value | Method of Verification |
| Appearance | White to off-white crystalline needles | Visual Inspection |
| Yield | 85% - 92% (Theoretical: ~10.9 g) | Gravimetric |
| Melting Point | 91°C – 95°C | Capillary Melting Point Apparatus |
| Solubility | Soluble in EtOH, MeOH, CHCl3; Insoluble in Cold H2O | Solubility Test |
Spectroscopic Validation
-
IR Spectroscopy:
-
Disappearance of the strong Carbonyl (
) stretch at ~1680 . -
Appearance of the Oxime (
) stretch at ~1640 (weak). -
Broad
stretch centered around 3200-3300 .
-
-
1H NMR (CDCl3, 400 MHz):
- 8.10 ppm (s, 1H, CH =N): The diagnostic azomethine proton.
- 9.60 ppm (br s, 1H, N-OH ): Exchangeable proton.
- 3.90 ppm (s, 6H, OCH3 ): Two methoxy groups.
- 6.8-7.2 ppm (m, 3H, Ar-H ): Aromatic protons.
Part 5: Safety & Troubleshooting
Critical Safety Hazards
-
Hydroxylamine Hydrochloride:
-
Hazard:[1][2][3] Corrosive, skin sensitizer, and suspected carcinogen.[1][4]
-
Control: Handle in a fume hood with nitrile gloves.
-
Explosion Risk:[5] Hydroxylamine compounds can be explosive if heated to decomposition.[5][6] Never distill the oxime at atmospheric pressure; it may undergo uncontrolled Beckmann rearrangement or decomposition.
-
-
Thermal Stability:
-
Ensure the recrystallization temperature does not exceed the boiling point of ethanol significantly. Do not dry the product in an oven >60°C.
-
Troubleshooting Guide
-
Issue: Oiling Out. (Product forms an oil instead of crystals).
-
Cause: Solution is too concentrated or cooled too fast.
-
Fix: Reheat to dissolve the oil, add a seed crystal, and cool very slowly with gentle stirring.
-
-
Issue: Low Yield.
-
Cause: pH was too low (acidic) or product remained dissolved in the ethanol.
-
Fix: Ensure NaOH was added correctly. Reduce the volume of ethanol in the initial dissolution or add more ice water during the precipitation step.
-
Part 6: References
-
National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3,4-dimethoxy- (Veratraldehyde).[3][7][8][9][10] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for oxime preparation methodologies).
-
Organic Syntheses. (1936). Veratraldehyde.[1][3][4][5][7][11] Org.[12][3] Synth. 16, 91; Coll. Vol. 2, 610. (Foundational text for the starting material and derivatives). Retrieved from [Link]
Sources
- 1. actylislab.com [actylislab.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 8. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
